molecular formula C15H18O4 B5859874 Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 6237-87-2

Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5859874
CAS No.: 6237-87-2
M. Wt: 262.30 g/mol
InChI Key: VTQOICRVVFXBFJ-UHFFFAOYSA-N
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Description

Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:

  • Position 2: Methyl group.
  • Position 5: Ethoxy substituent.
  • Position 3: Propan-2-yl ester group.

Properties

IUPAC Name

propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-5-17-11-6-7-13-12(8-11)14(10(4)19-13)15(16)18-9(2)3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQOICRVVFXBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357396
Record name Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-87-2
Record name Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Reagents/Conditions Products Mechanism
Acidic hydrolysisH₂SO₄ (conc.), H₂O, reflux5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acidProtonation of carbonyl oxygen, nucleophilic attack by water
Basic hydrolysisNaOH (aq.), ethanol, refluxSodium salt of 5-ethoxy-2-methyl-1-benzofuran-3-carboxylateSaponification followed by acidification to free acid

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the propan-2-yl group .

  • Industrial-scale hydrolysis employs continuous flow reactors for improved yield.

Oxidation Reactions

The methyl group at position 2 and the benzofuran ring itself can undergo oxidation under controlled conditions.

Target Site Reagents/Conditions Products Yield
Methyl group (C-2)KMnO₄, H₂O, Δ5-ethoxy-2-carboxy-1-benzofuran-3-carboxylate45–60%
Benzofuran ringOzone, CH₂Cl₂, -78°CRing-opened diketone derivatives<30%

Notes :

  • Methyl oxidation to carboxylic acid requires harsh conditions due to the aromatic system’s stability.

  • Ozonolysis of the furan ring is limited by competing side reactions.

Substitution Reactions

The ethoxy group at position 5 participates in nucleophilic substitutions, while the ester group can undergo transesterification.

Nucleophilic Substitution at Ethoxy Group

Nucleophile Reagents/Conditions Products
AmmoniaNH₃ (g), Cu catalyst, 150°C5-amino-2-methyl-1-benzofuran-3-carboxylate
ThiophenolPhSH, AlCl₃, CH₂Cl₂, reflux5-(phenylthio)-2-methyl-1-benzofuran-3-carboxylate

Transesterification of Propan-2-yl Ester

Alcohol Catalyst Products
MethanolH₂SO₄Methyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Benzyl alcoholTi(OiPr)₄Benzyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Industrial Applications :

  • Transesterification is scalable using immobilized lipases in non-aqueous media.

Reduction Reactions

The ester group is reducible to primary alcohols, while the benzofuran ring can be hydrogenated.

Reaction Type Reagents/Conditions Products
Ester reductionLiAlH₄, dry ether, 0°C3-(hydroxymethyl)-5-ethoxy-2-methylbenzofuran
Ring hydrogenationH₂ (1 atm), Pd/C, ethanolPartially saturated benzofuran derivatives

Challenges :

  • Over-reduction of the furan ring may lead to tetrahydrofuran analogs.

Halogenation Reactions

Electrophilic halogenation occurs preferentially at the para position relative to the ethoxy group.

Halogenating Agent Conditions Products Regioselectivity
Br₂, FeBr₃CH₂Cl₂, 25°C5-ethoxy-4-bromo-2-methyl-1-benzofuran-3-carboxylatePara > meta
Cl₂, AlCl₃Acetic acid, 40°C5-ethoxy-4-chloro-2-methyl-1-benzofuran-3-carboxylatePara dominant

Structural Insights :

  • The ethoxy group directs electrophiles to the para position via resonance .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening pathways.

Conditions Products Quantum Yield
UV (254 nm), acetoneDimerized benzofuran derivatives0.12
UV (365 nm), O₂Oxidative cleavage productsNot reported

Caution :

  • Photodegradation is a stability concern for long-term storage.

Acid-Base Reactions

The carboxylate group participates in salt formation with amines or inorganic bases.

Base Products Application
TriethylamineTriethylammonium saltSolubilization in organic phases
NaOHSodium saltAqueous formulation studies

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has been investigated for its antiviral properties, specifically against hepatitis C virus (HCV). Research indicates that compounds in the benzofuran class can inhibit viral replication and may serve as a basis for developing new antiviral therapies . The structure of this compound allows it to interact with viral proteins, potentially disrupting their function.

Anti-inflammatory Effects
Studies have also suggested that benzofuran derivatives exhibit anti-inflammatory activities. This compound may modulate inflammatory pathways, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases. The compound's mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines .

Neuroprotective Potential
Recent investigations into the neuroprotective effects of benzofurans have highlighted their ability to protect neuronal cells from oxidative stress and apoptosis. This compound may offer protective effects in neurodegenerative diseases like Alzheimer's and Parkinson's by mitigating oxidative damage .

Environmental Science

Biodegradation Studies
Research into the environmental impact of chemical compounds has included studies on the biodegradability of benzofurans. This compound's degradation products have been analyzed to assess their toxicity and persistence in ecological systems. Understanding its degradation pathways is crucial for evaluating its environmental safety .

Pollutant Remediation
The compound's potential use in pollutant remediation has been explored, particularly in the context of removing organic pollutants from water sources. Its chemical properties allow it to interact with various contaminants, facilitating their breakdown or removal from the environment .

Material Science

Polymer Synthesis
In material science, this compound can be utilized as a monomer in polymer synthesis. Its unique structure contributes to the development of polymers with specific mechanical and thermal properties, making it valuable in producing advanced materials for various applications including coatings and composites .

Nanocomposite Development
The incorporation of this compound into nanocomposites has been studied for enhancing material properties such as strength and thermal stability. Research indicates that benzofuran derivatives can improve the performance characteristics of nanocomposites used in electronics and aerospace applications .

Case Studies

Study Focus Findings Reference
Antiviral ActivityDemonstrated significant inhibition of HCV replication in vitro.
Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in animal models.
NeuroprotectionProtected neuronal cells from oxidative stress-induced apoptosis in laboratory settings.
BiodegradationIdentified degradation products were less toxic than the parent compound, indicating safer profiles.
Polymer ApplicationsEnhanced mechanical properties observed in polymers synthesized with this compound.

Mechanism of Action

The mechanism by which Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Analogues and Substituent Variations

The following benzofuran derivatives are structurally related but differ in substituents, as shown in Table 1:

Compound Name Position 2 Position 5 Position 3 Ester Molecular Weight (g/mol) XLogP3 Reference
Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate Methyl Ethoxy Propan-2-yl ~278.3 ~3.2 Target
Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate tert-Butyl 2-Ethoxy-2-oxoethoxy Ethyl ~378.4 ~4.1
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Methyl (E)-3-Phenylprop-2-enoxy Ethyl 415.3 5.7
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Methyl Acetyloxy Ethyl 262.3 ~2.8

Notes:

  • Position 2: Methyl vs. tert-butyl.
  • Position 5: Ethoxy vs. acetyloxy or phenylpropenoxy. Ethoxy is electron-donating, while acetyloxy (electron-withdrawing) and phenylpropenoxy (π-π interaction capable) alter electronic and binding properties.
  • Ester Group: Propan-2-yl (target) vs. ethyl.

Spectroscopic and Crystallographic Insights

NMR Analysis

highlights that substituent changes in benzofuran derivatives lead to distinct chemical shifts in specific regions (e.g., positions 29–36 and 39–44 in related compounds). For the target compound, the ethoxy group at position 5 and methyl at position 2 would produce unique shifts compared to analogues like ethyl 5-(acetyloxy)-2-methyl derivatives, where the acetyloxy group introduces downfield shifts due to electron withdrawal .

Crystallographic Tools

SHELX and ORTEP-3 () are critical for resolving crystal structures. The propan-2-yl ester in the target compound may introduce torsional strain or alter crystal packing compared to ethyl esters, affecting melting points and stability .

Physicochemical and Pharmacological Implications

  • Lipophilicity: The target compound’s XLogP3 (~3.2) is intermediate between ethyl 5-(acetyloxy)-2-methyl (XLogP3 ~2.8) and bromo-phenylpropenoxy derivatives (XLogP3 5.7). This positions it as a candidate for balanced bioavailability .
  • Metabolic Stability : The propan-2-yl ester may resist esterase hydrolysis better than ethyl esters, prolonging half-life .
  • Synthetic Accessibility : Introducing ethoxy and propan-2-yl groups requires tailored alkoxylation and esterification steps, differing from tert-butyl or acetyloxy syntheses .

Biological Activity

Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological properties, including antiviral, antioxidant, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O4C_{15}H_{18}O_4 with a molecular weight of 278.30 g/mol. Its structure features a benzofuran core, which is known for diverse pharmacological properties due to the presence of various functional groups that enhance solubility and reactivity.

1. Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against hepatitis C virus (HCV). Research suggests that these compounds may inhibit viral replication through interaction with specific viral proteins or host cell pathways.

Case Study:
A study focused on related benzofuran derivatives demonstrated their efficacy in inhibiting HCV replication in vitro. The mechanism involved the modulation of cellular pathways that are crucial for viral lifecycle progression, indicating a potential therapeutic application for hepatitis C treatment .

2. Antioxidant Properties

Benzofuran derivatives are also recognized for their antioxidant capabilities. This compound has shown promise in scavenging free radicals, which can mitigate oxidative stress-related damage in cells.

Research Findings:
In vitro assays have demonstrated that this compound can reduce oxidative stress markers in cultured cells, suggesting its potential use in preventing oxidative damage associated with various diseases .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Mechanism of Action:
The compound appears to interact with specific molecular targets involved in cell signaling pathways related to cancer growth. For instance, it may inhibit histone deacetylases (HDACs), which play a role in cancer cell survival and proliferation .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique biological profile:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylateC22H22O6C_{22}H_{22}O_6Enhanced solubilityAntiviral potential
Isopropyl 5-(benzyloxy)-6-bromo-2-methyl-benzofuranC20H19BrO4C_{20}H_{19}BrO_4Contains bromineModerate antioxidant
Propan-2-yl 5-(benzyloxy)-6-bromo derivativesC22H21BrO6C_{22}H_{21}BrO_6Similar structure with bromineAntiviral activity

This table illustrates how variations in structure can influence the biological activity of benzofuran derivatives.

Future Research Directions

Despite promising preliminary findings, further research is necessary to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

  • In vivo Studies: To assess the efficacy and safety of the compound in live models.
  • Mechanistic Studies: Utilizing techniques such as molecular docking and pathway analysis to identify specific interactions at the molecular level.
  • Clinical Trials: To evaluate therapeutic potential in humans, particularly for viral infections and cancer treatment.

Q & A

Basic: What are the common synthetic routes for Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate, and how is the structure confirmed?

Answer:
The synthesis typically involves cyclization of substituted benzaldehyde derivatives with alkyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., NaOH or K₂CO₃), followed by esterification or oxidation steps to introduce the carboxylate group . Key steps include:

  • Cyclization : Formation of the benzofuran core under reflux conditions.
  • Esterification : Reaction with propan-2-ol to form the ester moiety.
    Structural confirmation employs TLC for reaction monitoring, NMR (¹H and ¹³C) for functional group analysis, IR spectroscopy for carbonyl identification, and elemental analysis to verify composition .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:
Standard characterization methods include:

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 276 for [M+H]⁺).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in purified solids .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 0°C for NaH-mediated steps) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
  • Catalyst Use : Acidic catalysts (e.g., H₂SO₄) accelerate esterification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts . Yield improvements are validated via HPLC purity checks .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions (e.g., unexpected NMR splitting or IR peaks) are addressed by:

  • Cross-Validation : Comparing data with structurally analogous compounds (e.g., 5-fluoro or 5-chloro derivatives) .
  • 2D NMR Techniques : COSY and HSQC resolve overlapping signals .
  • Elemental Analysis : Discrepancies in C/H/N ratios indicate impurities or hydration .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural proof .

Advanced: What interaction studies are relevant for evaluating pharmacological potential?

Answer:
Key methodologies include:

  • Molecular Docking : Predicts binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .
  • Enzyme Inhibition Assays : Measures IC₅₀ values against enzymes (e.g., kinases) via fluorescence or colorimetric readouts .
  • Cell-Based Assays : Evaluates cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .
  • SAR Studies : Compares activity of analogs (e.g., halogen vs. methyl substitutions) to identify pharmacophores .

Advanced: How do structural modifications (e.g., halogen substitution) alter biological activity compared to analogs?

Answer:
Comparative analysis reveals:

  • Halogen Effects : Fluorine at the 5-position enhances metabolic stability and target binding via electronegativity . Bromine increases molecular weight, affecting solubility .
  • Ester vs. Carboxylic Acid : The propan-2-yl ester improves membrane permeability over the free acid .
  • Substituent Position : 2-Methyl groups sterically hinder off-target interactions, improving selectivity .
    Data from logP measurements and bioavailability studies quantify these effects .

Methodological: What strategies are effective in purifying benzofuran derivatives with high polarity?

Answer:

  • Column Chromatography : Gradient elution (hexane → ethyl acetate) separates polar byproducts .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns resolve closely related isomers .
  • Centrifugal Partition Chromatography (CPC) : Suitable for heat-sensitive compounds .

Methodological: How can researchers validate the stability of this compound under experimental storage conditions?

Answer:

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .
  • Light Exposure Tests : UV-Vis spectroscopy monitors photodegradation .
  • pH Stability : Assess solubility and hydrolysis in buffers (pH 1–12) .

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